
(R)-(+)-1,2-Epoxybutane
Overview
Description
(R)-(+)-1,2-Epoxybutane (CAS: 3760-95-0) is a chiral epoxide with the molecular formula C₄H₈O and a molecular weight of 72.11 g/mol . It is a colorless, volatile liquid with a density reported as 1.381 g/cm³ or 0.83 g/cm³ , though this discrepancy requires further validation.
Preparation Methods
Synthetic Routes and Reaction Conditions
®-(+)-1,2-Epoxybutane can be synthesized through several methods. One common approach involves the epoxidation of 1-butene using peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions and yields the desired epoxide with high selectivity.
Another method involves the asymmetric epoxidation of 1-butene using chiral catalysts. This approach allows for the selective formation of the ®-enantiomer of 1,2-epoxybutane. Chiral catalysts such as Jacobsen’s catalyst or Sharpless epoxidation reagents are often employed in this process.
Industrial Production Methods
In industrial settings, ®-(+)-1,2-epoxybutane is produced on a larger scale using similar epoxidation methods. The choice of catalyst and reaction conditions may vary to optimize yield and purity. Continuous flow reactors and other advanced technologies are often utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-(+)-1,2-Epoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as water, alcohols, or amines, leading to the formation of diols, ethers, or amino alcohols, respectively.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of butan-1-ol.
Oxidation: The compound can be further oxidized to form butane-1,2-diol using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a nucleophile and a suitable solvent, such as water or alcohol, at room temperature or slightly elevated temperatures.
Reduction: Conducted using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Oxidation: Performed using OsO4 or KMnO4 in aqueous or organic solvents, often at room temperature.
Major Products
Nucleophilic Substitution: Diols, ethers, amino alcohols.
Reduction: Butan-1-ol.
Oxidation: Butane-1,2-diol.
Scientific Research Applications
Chemical Intermediate
1,2-Epoxybutane serves as a crucial chemical intermediate in the synthesis of several important compounds:
- Butylene Glycols : It is used to produce butylene glycols and their derivatives, including polybutylene glycols and glycol ethers. These compounds are essential in the production of plastics, resins, and antifreeze agents .
- Corrosion Inhibitors : The compound is incorporated into formulations as a corrosion inhibitor, particularly during the preparation of vinyl chloride and its copolymers .
- Additives : It acts as an additive in gasoline formulations to enhance performance characteristics .
Stabilizer for Chlorinated Hydrocarbon Solvents
A significant portion of commercially produced 1,2-epoxybutane (over 75%) is utilized as a stabilizer for chlorinated hydrocarbon solvents. It functions primarily as an acid scavenger in chlorinated materials like trichloroethylene, preventing degradation and enhancing stability during storage and use .
Environmental Chemistry
Recent studies have investigated the atmospheric reactions of 1,2-epoxybutane, particularly its interactions with hydroxyl radicals. These reactions are significant in understanding the compound's role in atmospheric chemistry and potential environmental impacts .
Toxicological Studies
Research has shown that 1,2-epoxybutane exhibits mutagenic properties. It has been identified as a directly acting alkylating agent capable of inducing genetic mutations in various bacterial strains such as Salmonella typhimurium and Escherichia coli . Long-term exposure studies on rodents have indicated potential carcinogenic effects, including increased incidences of tumors in the nasal cavity and lungs when administered at high doses .
Case Study 1: Toxicity Assessment
A study conducted by the National Toxicology Program evaluated the long-term effects of inhalation exposure to 1,2-epoxybutane on Fischer 344/N rats. The results indicated a statistically significant increase in nasal cavity tumors among high-dose groups, highlighting the compound's potential carcinogenicity .
Case Study 2: Environmental Impact
Research on the atmospheric oxidation kinetics of 1,2-epoxybutane revealed its reaction rates with hydroxyl radicals. These findings contribute to understanding its environmental fate and potential contributions to air pollution .
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Chemical Intermediate | Used for synthesizing butylene glycols and glycol ethers | Essential for plastics and antifreeze production |
Stabilizer for Solvents | Acts as an acid scavenger in chlorinated solvents | Over 75% of production used for this purpose |
Environmental Chemistry | Interacts with atmospheric radicals | Important for understanding environmental impacts |
Toxicological Studies | Exhibits mutagenic properties; potential carcinogen | Increased tumor incidence in long-term animal studies |
Mechanism of Action
The mechanism of action of ®-(+)-1,2-epoxybutane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications to introduce functional groups and create complex molecular structures.
Comparison with Similar Compounds
Enantiomeric Comparison: (R)-(+)- vs. (S)-(-)-1,2-Epoxybutane
Both enantiomers share identical molecular formulas, weights, and general physical properties (e.g., boiling points and densities), differing only in optical activity:
- (S)-(-)-1,2-Epoxybutane : Levorotatory (-), yielding mirror-image products in stereospecific reactions .
Racemic 1,2-Epoxybutane (CAS: 106-88-7)
The racemic mixture shares the same molecular formula but lacks enantiomeric purity. Key distinctions include:
- Regulatory Status : Prohibited in cosmetics due to toxicity .
- Analytical Methods : Spectrophotometric detection at 574 nm using 4-(p-nitrophenyl)pyridine .
Table 1: Comparative Properties of 1,2-Epoxybutane Variants
Biological Activity
(R)-(+)-1,2-Epoxybutane, commonly referred to as 1,2-epoxybutane, is a cyclic ether known for its biological activity, particularly as an alkylating agent. This article provides a detailed examination of its biological effects, including mutagenicity, carcinogenicity, and other relevant toxicological data derived from various studies.
- Chemical Formula : C4H8O
- Molecular Weight : 72.11 g/mol
- CAS Number : 106-88-7
Biological Activity Overview
1,2-Epoxybutane exhibits significant biological activity through its ability to interact with DNA and induce various cellular responses. It is primarily recognized for its mutagenic properties and potential carcinogenic effects.
Mutagenicity
1,2-Epoxybutane has been shown to be a direct-acting mutagen. Key findings include:
- Induction of mutations in Salmonella typhimurium strains (e.g., TA100 and TA1535) .
- Induction of forward mutations at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells both with and without metabolic activation .
- It caused chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells .
Carcinogenicity
The National Toxicology Program (NTP) conducted studies demonstrating the carcinogenic potential of 1,2-epoxybutane:
- Increased incidence of nasal cavity tumors in male Fischer 344 rats exposed to high concentrations .
- Significant increases in bronchiolar adenomas and carcinomas were observed in treated rats .
- In female mice, there was no evidence of carcinogenic activity at lower exposure levels .
Acute Toxicity
Acute exposure to 1,2-epoxybutane has resulted in:
- Irritation and inflammation of the nasal passages, lungs, and skin .
- In animal studies, significant inflammatory changes were noted in the nasal mucosa following inhalation exposure .
Chronic Toxicity
Chronic exposure studies revealed:
- Decreased body weights and survival rates among treated rats .
- Non-neoplastic lesions such as chronic inflammation and epithelial hyperplasia were observed in the nasal cavity of exposed animals .
Study Summary Table
Study Reference | Species | Exposure Level | Duration | Key Findings |
---|---|---|---|---|
NTP (1988) | Rats | 200-400 ppm | 103 weeks | Increased nasal tumors; reduced body weight |
NTP (1988) | Mice | 50-100 ppm | 102 weeks | No tumors at low doses; nasal lesions observed |
Ehrenberg & Hussain (1981) | Various | Various | Various | Induced mutations in multiple test systems |
Genetic Activity
1,2-Epoxybutane has been shown to induce various genetic changes:
Q & A
Q. Basic: What are the primary synthetic routes for (R)-(+)-1,2-Epoxybutane, and what factors influence reaction yields?
The synthesis of this compound typically involves the oxidation of 1-butene. A common method employs peracid-mediated epoxidation, achieving yields up to 88% under optimized conditions . Catalysts such as titanium silicalite-1 (TS-1) with hydrogen peroxide can enhance enantioselectivity for the (R)-(+)-enantiomer. Key factors affecting yields include:
- Reagent stoichiometry : Excess oxidizing agents improve conversion but may increase side reactions.
- Temperature control : Lower temperatures (0–25°C) favor epoxide stability.
- Catalyst design : Chiral catalysts (e.g., Jacobsen HKR technology) are critical for stereochemical control .
Q. Basic: How can the purity and enantiomeric excess of this compound be determined experimentally?
Purity and enantiomeric excess are assessed via:
- Chiral Gas Chromatography (GC) : Using β-cyclodextrin-based columns to resolve enantiomers .
- 1H-NMR with chiral shift reagents : Europium complexes induce splitting of signals for enantiomers .
- Polarimetry : Measures optical activity (specific rotation) to confirm enantiomeric excess.
Q. Advanced: What mechanistic insights explain the regioselectivity in nucleophilic ring-opening reactions of this compound?
Regioselectivity is governed by electronic and steric factors:
- Acidic conditions : Protonation of the epoxide oxygen leads to carbocation formation, favoring nucleophilic attack at the more substituted carbon (C1) due to stability.
- Basic conditions : Hard nucleophiles (e.g., OH⁻) attack the less hindered carbon (C2) via SN2 mechanisms.
- Substituent effects : Electron-withdrawing groups on the epoxide ring alter transition-state geometry, modulating selectivity .
Q. Advanced: How do stereochemical configurations of 1,2-Epoxybutane enantiomers influence their metabolic pathways and toxicological profiles?
The (R)-(+)-enantiomer exhibits distinct metabolic fates:
- Enzyme specificity : Cytochrome P450 enzymes metabolize epoxides to diols, with stereochemistry affecting binding affinity.
- Toxicity : this compound shows higher mutagenicity in Salmonella assays compared to its enantiomer, likely due to preferential DNA adduct formation .
- Carcinogenicity : The (R)-form induces tumors in rodent respiratory systems via alkylation of guanine residues .
Q. Methodological: What spectroscopic techniques are most effective for characterizing reaction intermediates in this compound polymerization?
- 1H/13C-NMR : Tracks ring-opening polymerization kinetics and identifies end-group structures .
- EPR spectroscopy : Detects radical intermediates in photo-initiated polymerizations .
- FT-IR : Monitors epoxide ring-opening via disappearance of the ~850 cm⁻¹ C-O-C stretch .
Q. Data Analysis: How can conflicting data on the environmental persistence of 1,2-Epoxybutane be reconciled through computational modeling?
Conflicting half-life estimates (e.g., atmospheric vs. aquatic degradation) are resolved using:
- Mackay partitioning models : Predicts 89% partitioning to air due to high vapor pressure (227 hPa) and low log Kow (0.68), favoring hydroxyl radical-mediated degradation in the atmosphere (t1/2 ~12 hours) .
- QSAR models : Relate molecular descriptors (e.g., electrophilicity index) to reactivity with hydroxyl radicals .
Q. Toxicity: What experimental models are used to assess the carcinogenic potential of this compound, and what are their limitations?
- In vivo rodent studies : Inhalation exposure in rats induces nasal squamous cell carcinomas, but extrapolation to humans requires caution due to species-specific metabolic differences .
- Ames test : Highlights mutagenicity in S. typhimurium TA1535, though false negatives may occur if detoxification pathways (e.g., epoxide hydrolase) are active .
- Limitations : Lack of epidemiological data and enantiomer-specific toxicity studies complicate risk assessment .
Q. Application: In the context of green chemistry, how does this compound contribute to CO₂ cycloaddition reactions?
This compound serves as a substrate in CO₂ fixation:
- Catalytic mechanism : Bifunctional catalysts (e.g., ZnBr₂/ionic liquids) activate the epoxide for nucleophilic attack by CO₂, forming cyclic carbonates with >90% conversion .
- Sustainability : This route valorizes CO₂ into polymers or solvents, reducing carbon footprint .
Q. Notes
- Stereochemical specificity : Many studies focus on racemic mixtures; enantiomer-specific data remain limited.
- Analytical challenges : Chiral resolution requires advanced chromatographic methods due to similar physical properties of enantiomers.
- Regulatory gaps : The IARC Group 2B classification ("possibly carcinogenic") underscores the need for enantiomer-specific toxicokinetic studies .
Properties
IUPAC Name |
(2R)-2-ethyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-2-4-3-5-4/h4H,2-3H2,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBACIKXCRWGCBB-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701315532 | |
Record name | (2R)-2-Ethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3760-95-0 | |
Record name | (2R)-2-Ethyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3760-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-2-Ethyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701315532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxirane, 2-ethyl-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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